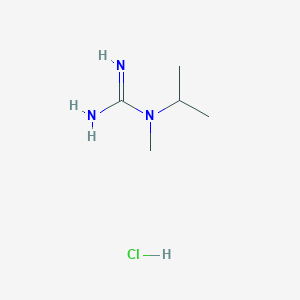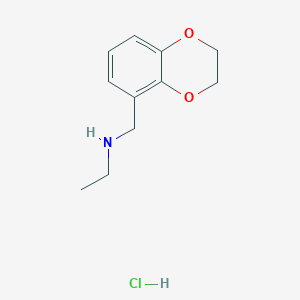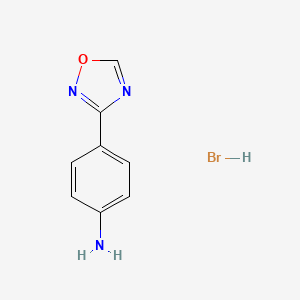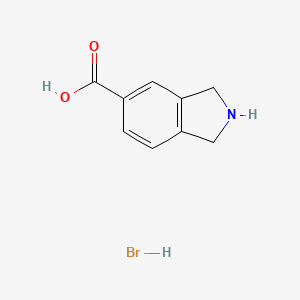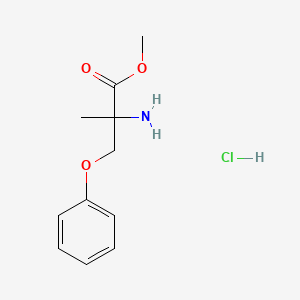
2-(3-Cyanophenoxy)quinoline-4-carboxylic acid
概要
説明
2-(3-Cyanophenoxy)quinoline-4-carboxylic acid is a chemical compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal and industrial chemistry. This particular compound is characterized by the presence of a quinoline core substituted with a cyanophenoxy group at the 2-position and a carboxylic acid group at the 4-position. The unique structure of this compound makes it a valuable compound for various scientific research applications.
準備方法
The synthesis of 2-(3-Cyanophenoxy)quinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloroquinoline-4-carboxylic acid with 3-cyanophenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
2-(3-Cyanophenoxy)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinoline derivatives.
Substitution: The cyanophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted quinoline derivatives.
Common reagents and conditions used in these reactions include polar solvents, elevated temperatures, and catalysts to facilitate the reaction process. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-(3-Cyanophenoxy)quinoline-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of anticancer, anti-inflammatory, and antimicrobial agents.
Biological Research: Researchers use this compound to study cellular processes and molecular pathways. Its ability to modulate specific enzymes and receptors makes it a valuable tool in biochemical assays.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other quinoline derivatives with industrial applications, such as dyes, pigments, and agrochemicals.
作用機序
The mechanism of action of 2-(3-Cyanophenoxy)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating cellular processes. For example, it has been shown to inhibit histone deacetylases, leading to changes in gene expression and cell cycle regulation. The molecular pathways involved in its mechanism of action include signal transduction pathways and epigenetic modifications.
類似化合物との比較
2-(3-Cyanophenoxy)quinoline-4-carboxylic acid can be compared with other similar compounds, such as:
2-Phenylquinoline-4-carboxylic acid: This compound has a phenyl group instead of a cyanophenoxy group, which affects its chemical properties and biological activity.
4-Hydroxyquinoline-2-carboxylic acid: The presence of a hydroxy group at the 4-position and a carboxylic acid group at the 2-position makes this compound structurally similar but with different reactivity and applications.
2-Chloroquinoline-4-carboxylic acid: The chloro group at the 2-position provides different chemical reactivity compared to the cyanophenoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
IUPAC Name |
2-(3-cyanophenoxy)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O3/c18-10-11-4-3-5-12(8-11)22-16-9-14(17(20)21)13-6-1-2-7-15(13)19-16/h1-9H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVKVNDBPGXOIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)OC3=CC=CC(=C3)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine dihydrochloride](/img/structure/B1421843.png)

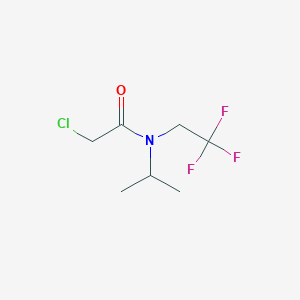

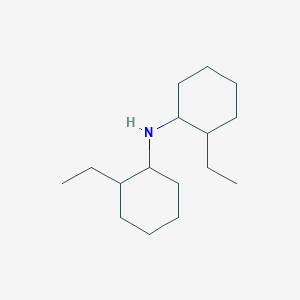
![Methyl[1-(pyridin-2-yl)butyl]amine](/img/structure/B1421852.png)
![2-[4-(2-Methylpropoxy)phenyl]propan-2-amine hydrochloride](/img/structure/B1421853.png)
